molecular formula C9H9NO2 B155871 (R)-(+)-3-Methoxymandelonitrile CAS No. 10049-65-7

(R)-(+)-3-Methoxymandelonitrile

Cat. No. B155871
CAS RN: 10049-65-7
M. Wt: 163.17 g/mol
InChI Key: XDOJPCPGMDHJAA-VIFPVBQESA-N
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Description

(R)-(+)-3-Methoxymandelonitrile, also known as (R)-(+)-Mandelonitrile methyl ether, is a chemical compound that is widely used in scientific research. It is a chiral molecule, which means that it exists in two mirror-image forms, and the (R)-(+)-enantiomer is the one that is commonly used in research.

Mechanism Of Action

The mechanism of action of (R)-(+)-3-Methoxymandelonitrile is based on its ability to inhibit β-glucosidases. These enzymes are involved in the hydrolysis of β-glucosides, which are important molecules in plant and bacterial metabolism. By inhibiting these enzymes, (R)-(+)-3-Methoxymandelonitrile disrupts the normal functioning of these organisms, leading to various physiological and biochemical effects.

Biochemical And Physiological Effects

(R)-(+)-3-Methoxymandelonitrile has been shown to have various biochemical and physiological effects, depending on the organism and the concentration used. In plants, it inhibits the production of ethylene, a hormone that is involved in the regulation of various physiological processes. In bacteria, it inhibits the production of quorum-sensing molecules, which are important for the communication between bacterial cells. In humans, it has been shown to have anti-cancer and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

(R)-(+)-3-Methoxymandelonitrile has many advantages for lab experiments, such as its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify. However, it also has some limitations, such as its toxicity at high concentrations and its limited solubility in water.

Future Directions

There are many future directions for the research on (R)-(+)-3-Methoxymandelonitrile. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the investigation of its potential as a therapeutic agent for various diseases, such as cancer and inflammation. The role of (R)-(+)-3-Methoxymandelonitrile in plant and bacterial metabolism is also an area of interest for future research. Finally, the development of new derivatives of (R)-(+)-3-Methoxymandelonitrile with improved properties is another direction for future research.
Conclusion:
(R)-(+)-3-Methoxymandelonitrile is a unique chemical compound that has many applications in scientific research. Its ability to inhibit β-glucosidases makes it an important tool for studying the role of these enzymes in plant and bacterial metabolism. It also has potential as a therapeutic agent for various diseases and has been shown to have anti-cancer and anti-inflammatory properties. The development of new synthesis methods and derivatives of (R)-(+)-3-Methoxymandelonitrile is an area of interest for future research.

Synthesis Methods

The synthesis of (R)-(+)-3-Methoxymandelonitrile involves the reaction of (R)-(+)-mandelic acid with methanol and thionyl chloride. The reaction produces (R)-(+)-Mandelonitrile methyl ether, which is then purified to obtain (R)-(+)-3-Methoxymandelonitrile. The synthesis method is a well-established process and has been used by many researchers to obtain high-quality (R)-(+)-3-Methoxymandelonitrile for their experiments.

Scientific Research Applications

(R)-(+)-3-Methoxymandelonitrile is widely used in scientific research due to its unique properties. It is a potent inhibitor of plant and bacterial β-glucosidases, which makes it an important tool for studying the role of these enzymes in plant and bacterial metabolism. It is also used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals.

properties

CAS RN

10049-65-7

Product Name

(R)-(+)-3-Methoxymandelonitrile

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(2R)-2-hydroxy-2-(3-methoxyphenyl)acetonitrile

InChI

InChI=1S/C9H9NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,1H3/t9-/m0/s1

InChI Key

XDOJPCPGMDHJAA-VIFPVBQESA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@H](C#N)O

SMILES

COC1=CC=CC(=C1)C(C#N)O

Canonical SMILES

COC1=CC=CC(=C1)C(C#N)O

synonyms

(R)-(+)-3-METHOXYMANDELONITRILE

Origin of Product

United States

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